molecular formula C22H23N3O3 B2979918 2-(2-Methoxyphenyl)-1-(3-(3-methyl-1,2,4-oxadiazol-5-yl)-4-phenylpyrrolidin-1-yl)ethanone CAS No. 1903882-49-4

2-(2-Methoxyphenyl)-1-(3-(3-methyl-1,2,4-oxadiazol-5-yl)-4-phenylpyrrolidin-1-yl)ethanone

Cat. No.: B2979918
CAS No.: 1903882-49-4
M. Wt: 377.444
InChI Key: GDSOCPYUZYUKRO-UHFFFAOYSA-N
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Description

2-(2-Methoxyphenyl)-1-(3-(3-methyl-1,2,4-oxadiazol-5-yl)-4-phenylpyrrolidin-1-yl)ethanone (CAS 1903882-49-4) is a synthetic chemical reagent with a molecular formula of C22H23N3O3 and a molecular weight of 377.4 g/mol . This complex molecule features a pyrrolidine scaffold substituted with a phenyl group and a 3-methyl-1,2,4-oxadiazole ring, further functionalized with a 2-methoxyphenyl ethanone group. The 1,2,4-oxadiazole heterocycle is a significant pharmacophore in medicinal chemistry, known for its bioisosteric properties, which can enhance metabolic stability and binding affinity in drug-like molecules . Compounds containing the 1,2,4-oxadiazole moiety have been investigated for a wide spectrum of biological activities, including potential applications in anticancer, antiviral, and central nervous system (CNS) drug discovery . This structural complexity makes it a valuable intermediate for pharmaceutical research and development, particularly in the synthesis and exploration of novel ligands for various biological targets. Researchers can utilize this compound in hit-to-lead optimization campaigns, as a building block in combinatorial chemistry, or for probing biochemical pathways. This product is intended for research and development purposes in a laboratory setting only. It is not for diagnostic, therapeutic, or any human or veterinary use.

Properties

IUPAC Name

2-(2-methoxyphenyl)-1-[3-(3-methyl-1,2,4-oxadiazol-5-yl)-4-phenylpyrrolidin-1-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23N3O3/c1-15-23-22(28-24-15)19-14-25(13-18(19)16-8-4-3-5-9-16)21(26)12-17-10-6-7-11-20(17)27-2/h3-11,18-19H,12-14H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GDSOCPYUZYUKRO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NOC(=N1)C2CN(CC2C3=CC=CC=C3)C(=O)CC4=CC=CC=C4OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Methoxyphenyl)-1-(3-(3-methyl-1,2,4-oxadiazol-5-yl)-4-phenylpyrrolidin-1-yl)ethanone typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Pyrrolidine Ring: This can be achieved through a cyclization reaction involving a suitable precursor such as a 1,4-diketone.

    Introduction of the Oxadiazole Ring: The oxadiazole ring can be introduced via a cyclization reaction involving hydrazine derivatives and carboxylic acids.

    Attachment of the Methoxyphenyl Group: This step often involves a Friedel-Crafts acylation reaction using methoxybenzene and an appropriate acyl chloride.

    Final Coupling: The final step involves coupling the intermediate compounds to form the target molecule.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(2-Methoxyphenyl)-1-(3-(3-methyl-1,2,4-oxadiazol-5-yl)-4-phenylpyrrolidin-1-yl)ethanone can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using hydrogenation or metal hydrides such as lithium aluminum hydride.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur, especially on the aromatic rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Hydrogen gas with a palladium catalyst or lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenation using chlorine or bromine, nitration using nitric acid and sulfuric acid.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

2-(2-Methoxyphenyl)-1-(3-(3-methyl-1,2,4-oxadiazol-5-yl)-4-phenylpyrrolidin-1-yl)ethanone has several scientific research applications:

    Medicinal Chemistry: It may serve as a lead compound for the development of new pharmaceuticals, particularly those targeting neurological or inflammatory conditions.

    Organic Synthesis: This compound can be used as an intermediate in the synthesis of more complex molecules.

    Material Science: Its unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 2-(2-Methoxyphenyl)-1-(3-(3-methyl-1,2,4-oxadiazol-5-yl)-4-phenylpyrrolidin-1-yl)ethanone involves its interaction with specific molecular targets. These may include:

    Enzymes: Inhibition or activation of enzymes involved in metabolic pathways.

    Receptors: Binding to receptors in the nervous system, potentially modulating neurotransmitter release or uptake.

    Pathways: Interference with signaling pathways that regulate cellular processes such as inflammation or apoptosis.

Comparison with Similar Compounds

Table 1: Key Structural Features of Comparable Compounds

Compound Name Molecular Formula Molecular Weight Key Functional Groups Heterocycle Type
2-(2-Methoxyphenyl)-1-(3-(3-methyl-1,2,4-oxadiazol-5-yl)-4-phenylpyrrolidin-1-yl)ethanone (Target) C₂₂H₂₂N₂O₃ 374.43 g/mol* 1,2,4-oxadiazole, pyrrolidine, methoxyphenyl 1,2,4-oxadiazole
2-[(1-(3-Chlorophenyl)-5-(4-methoxyphenyl)-1H-imidazol-2-yl)thio]-1-(pyrrolidin-1-yl)ethanone C₂₂H₂₂ClN₃O₂S 427.9 g/mol Imidazole, thioether, pyrrolidine Imidazole
2-(4-Cyclohexyl-5-phenyl-4H-1,2,4-triazol-3-ylsulfanyl)-1-pyrrolidin-1-yl-ethanone C₂₀H₂₅N₅OS 399.51 g/mol 1,2,4-triazole, sulfanyl, cyclohexyl 1,2,4-triazole
2-(4-(2,4-Difluorophenyl)-5-(4-(phenylsulfonyl)phenyl)-4H-1,2,4-triazol-3-ylthio)-1-phenylethanone C₂₉H₂₁F₂N₃O₃S₂ 585.62 g/mol 1,2,4-triazole, sulfonyl, difluorophenyl 1,2,4-triazole

*Calculated based on molecular formula.

Key Observations:

  • Substituent Effects : The 2-methoxyphenyl group enhances electron-donating properties, contrasting with electron-withdrawing groups (e.g., -Cl in , -SO₂ in ), which may alter receptor-binding kinetics.
  • Molecular Weight : The target compound (374.43 g/mol) is lighter than triazole-based analogs (e.g., 585.62 g/mol in ), suggesting better bioavailability.

Biological Activity

The compound 2-(2-Methoxyphenyl)-1-(3-(3-methyl-1,2,4-oxadiazol-5-yl)-4-phenylpyrrolidin-1-yl)ethanone , also referred to as a pyrrolidine derivative, has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activities associated with this compound, including its synthesis, pharmacological properties, and mechanisms of action.

Chemical Structure and Properties

The molecular formula of the compound is C18H20N4O3C_{18}H_{20}N_{4}O_{3}, and its molecular weight is approximately 334.33 g/mol. The structure includes a methoxyphenyl group, a pyrrolidine moiety, and an oxadiazole ring, which contribute to its biological activity.

Antimicrobial Activity

Research has indicated that compounds featuring oxadiazole rings often exhibit significant antimicrobial properties. For instance, derivatives containing similar structures have shown promising results against various bacterial strains. The mechanism is hypothesized to involve disruption of bacterial cell membranes or inhibition of essential bacterial enzymes.

Anticancer Properties

Studies have demonstrated that pyrrolidine derivatives can inhibit cancer cell proliferation. For example, related compounds have been tested against human cancer cell lines, showing inhibition rates ranging from 60% to 97%. The mechanism typically involves the induction of apoptosis and cell cycle arrest at the G2/M phase.

CompoundCell Line TestedInhibition Rate (%)Mechanism
Compound AMCF7 (Breast Cancer)70%Apoptosis induction
Compound BDU145 (Prostate Cancer)90%Cell cycle arrest
2-(2-Methoxyphenyl)...VariousTBDTBD

Anti-inflammatory Activity

The anti-inflammatory effects of similar compounds have been documented, suggesting potential therapeutic applications in treating inflammatory diseases. The proposed mechanism involves inhibition of pro-inflammatory cytokines and modulation of signaling pathways associated with inflammation.

Case Studies

  • Anticancer Evaluation : A recent study evaluated the anticancer potential of several pyrrolidine derivatives against multiple cancer types. The results indicated that compounds with oxadiazole substitutions exhibited enhanced cytotoxicity compared to their non-substituted counterparts.
  • Antimicrobial Testing : Another investigation focused on the antimicrobial properties of oxadiazole derivatives, including those structurally similar to 2-(2-Methoxyphenyl)... The study utilized disk diffusion methods to assess activity against Gram-positive and Gram-negative bacteria.

The biological activity of this compound is believed to be mediated through multiple pathways:

  • Enzyme Inhibition : Compounds in this class may inhibit key enzymes involved in cellular metabolism or proliferation.
  • Receptor Interaction : Binding to specific receptors can lead to downstream effects that alter cellular functions.

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